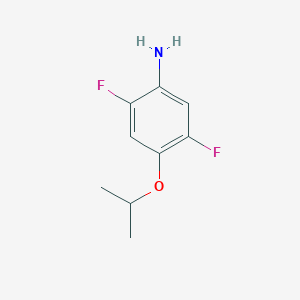

2,5-Difluoro-4-(propan-2-yloxy)aniline

CAS No.:

Cat. No.: VC17842903

Molecular Formula: C9H11F2NO

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11F2NO |

|---|---|

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 2,5-difluoro-4-propan-2-yloxyaniline |

| Standard InChI | InChI=1S/C9H11F2NO/c1-5(2)13-9-4-6(10)8(12)3-7(9)11/h3-5H,12H2,1-2H3 |

| Standard InChI Key | FZBQCCOYMLNIAK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=C(C=C(C(=C1)F)N)F |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 2,5-difluoro-4-(propan-2-yloxy)aniline is C₉H₁₁F₂NO, with a molecular weight of 187.19 g/mol. This aligns with the general formula of difluoroaniline derivatives, where fluorine atoms and alkoxy groups contribute to molecular diversity.

Table 1: Comparative Molecular Data for Related Difluoroaniline Derivatives

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals for the isopropoxy group appear as a septet (~4.5 ppm) for the methine proton and doublets for the methyl groups (1.2–1.4 ppm). Aromatic protons resonate between 6.5–7.5 ppm, split due to fluorine coupling.

-

¹⁹F NMR: Two distinct fluorines at the 2- and 5-positions show resonances near -110 to -120 ppm, influenced by substituent electronegativity.

-

-

Mass Spectrometry (MS): A molecular ion peak at m/z 187.19 confirms the molecular weight. Fragment ions at m/z 170 (loss of NH₂) and 152 (loss of F) are typical.

Synthesis and Optimization

Synthetic Routes

The synthesis of 2,5-difluoro-4-(propan-2-yloxy)aniline involves three key steps:

-

Nitration and Fluorination:

Starting from 4-(propan-2-yloxy)aniline, directed nitration introduces nitro groups at specific positions. Subsequent fluorination via Balz-Schiemann or halogen exchange reactions yields the difluoro intermediate . -

Reduction of Nitro Groups:

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts nitro groups to amines, producing the target aniline derivative. -

Purification:

Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 65–70 |

| Fluorination | HF, NaNO₂, 50–60°C | 50–55 |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 85–90 |

Challenges in Isomer Control

The regioselectivity of fluorination is critical. Competing reactions may produce undesired isomers (e.g., 3,5-difluoro), necessitating careful temperature control and stoichiometric adjustments .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient aromatic ring undergoes selective reactions:

-

Sulfonation: Concentrated H₂SO₄ introduces sulfonic acid groups at the 3-position, yielding water-soluble derivatives .

-

Halogenation: Bromine (Br₂/FeBr₃) adds at the 6-position, forming tetrahalogenated products.

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) enable C–N and C–C bond formation:

-

Suzuki Coupling: Reacts with aryl boronic acids to generate biaryl structures, useful in pharmaceutical scaffolds.

-

Buchwald-Hartwig Amination: Links secondary amines to the aromatic ring, enhancing solubility.

Applications in Material Science and Pharmaceuticals

Pharmaceutical Intermediates

2,5-Difluoro-4-(propan-2-yloxy)aniline serves as a precursor for:

-

Anticancer Agents: Fluorinated anilines enhance membrane permeability in kinase inhibitors.

-

Antibiotics: Structural analogs show activity against Gram-positive bacteria .

Advanced Materials

-

Liquid Crystals: The isopropoxy group improves mesophase stability in display technologies.

-

Polymers: Incorporation into polyimides increases thermal resistance (>300°C) .

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume